1-[(4-Chlorophenyl)methoxy]piperidin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-10(2-4-11)9-16-14-7-5-12(15)6-8-14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJRDRRJAKMSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 1 4 Chlorophenyl Methoxy Piperidin 4 One
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 1-[(4-Chlorophenyl)methoxy]piperidin-4-one reveals that the molecule can be disconnected at the N-O bond of the N-alkoxyamine functionality. This primary disconnection points to two key precursors: piperidin-4-one and a (4-chlorophenyl)methoxy derivative. The piperidin-4-one core itself is a versatile scaffold that can be synthesized through various established methods. Further disconnection of the piperidin-4-one ring often leads to acyclic precursors suitable for cyclization reactions. For instance, a common retrosynthetic approach for the piperidin-4-one core involves a double Michael addition or a Mannich-type condensation, which will be discussed in subsequent sections. The (4-chlorophenyl)methoxy moiety is typically introduced via N-alkoxylation of the piperidin-4-one nitrogen. The key precursors for the synthesis of this compound are therefore identified as piperidin-4-one and a suitable (4-chlorophenyl)methoxylating agent, such as 4-chlorobenzyl bromide or a related electrophile.
Classical and Modern Synthetic Approaches to the Piperidin-4-one Core
The piperidin-4-one scaffold is a fundamental building block in organic synthesis, and numerous methods have been developed for its construction. These methods can be broadly categorized into classical and modern approaches, with a focus on efficiency, stereocontrol, and substituent diversity.
The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. This multicomponent reaction typically involves the condensation of an aldehyde, a primary or secondary amine (or ammonia), and two equivalents of a ketone. In the context of synthesizing the piperidin-4-one core, a common approach involves the reaction of an aromatic aldehyde, an amine such as ammonium (B1175870) acetate (B1210297), and a ketone like butanone in an ethanol (B145695) medium. rdd.edu.iq This one-pot synthesis is advantageous due to its operational simplicity and the direct formation of the heterocyclic ring. For instance, the condensation of p-chlorobenzaldehyde, butanone, and ammonium acetate can yield a 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one derivative. rdd.edu.iq The reaction proceeds through the in situ formation of an imine from the aldehyde and amine, followed by the addition of the enolate of the ketone. A second enolate addition to the resulting intermediate leads to the cyclized piperidin-4-one product.
The stereochemistry of the piperidin-4-one ring is often crucial for its biological activity. Consequently, stereoselective synthetic methodologies have been a major focus of research. These methods aim to control the relative and absolute configuration of the substituents on the piperidine (B6355638) ring. Diastereoselective syntheses often rely on the thermodynamic or kinetic control of the cyclization reaction. For example, the choice of reaction conditions in the Mannich condensation can influence the stereochemical outcome. Furthermore, the use of chiral auxiliaries or catalysts can enable enantioselective synthesis of piperidin-4-ones. The resulting piperidine rings can adopt various conformations, such as chair, boat, or twist-boat, depending on the substitution pattern. chemrevlett.com For instance, certain 2,6-diaryl-substituted piperidin-4-ones have been shown to adopt a chair conformation with equatorially oriented aryl groups. chemrevlett.com
The double aza-Michael reaction provides an alternative and efficient route to the piperidin-4-one core. This reaction involves the conjugate addition of a primary amine to two molecules of an α,β-unsaturated ketone. The resulting intermediate then undergoes an intramolecular cyclization to form the piperidin-4-one ring. This method is particularly useful for the synthesis of symmetrically substituted piperidin-4-ones. The Nazarov cyclization, followed by a double Michael addition, has also been employed to construct the 4-piperidone (B1582916) skeleton. dtic.mil
Functionalization of the Piperidin-4-one Moiety
Once the piperidin-4-one core is synthesized, further functionalization can be carried out to introduce desired substituents and modulate the properties of the molecule.
The nitrogen atom of the piperidin-4-one ring is a key site for derivatization. N-substitution can be achieved through various methods, including alkylation, acylation, and arylation. In the specific case of this compound, the N-alkoxy group is introduced by reacting piperidin-4-one with a suitable (4-chlorophenyl)methoxylating agent. This can be accomplished using 4-chlorobenzyl halide in the presence of a base. The resulting N-substituted piperidin-4-one can then be further modified at other positions of the ring. For example, the ketone at the C4 position can be reduced to a hydroxyl group or converted to other functional groups. A variety of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and evaluated for their biological activities. nih.gov These derivatization strategies allow for the creation of a diverse library of compounds based on the this compound scaffold.
Modifications at the Ketone Position of the Piperidin-4-one Ring
The ketone group at the 4-position of the piperidine ring is a key functional handle for a variety of chemical transformations. Standard carbonyl chemistry has been extensively applied to introduce diverse functionalities at this position.
One common modification involves the condensation reaction of the ketone with various nucleophiles. For instance, reactions with thiosemicarbazide (B42300) and hydroxylamine (B1172632) hydrochloride can yield thiosemicarbazone and oxime derivatives, respectively. researchgate.net These reactions are typically carried out under mild conditions and provide a straightforward method for introducing new heterocyclic moieties.
Another approach is the Mannich condensation reaction , which can be used to introduce aminomethyl groups at the positions adjacent to the ketone. rdd.edu.iqchemrevlett.com This reaction involves the treatment of the piperidin-4-one with an aldehyde and a primary or secondary amine.
Furthermore, the ketone can serve as a precursor for the synthesis of spirocyclic systems. For example, the reaction with appropriate reagents can lead to the formation of spiro-hydantoin or spiro-oxazolidinone derivatives, significantly increasing the structural complexity of the molecule.
The versatility of the ketone also allows for its conversion into other functional groups. Reduction of the ketone, for instance, using agents like sodium borohydride, would yield the corresponding alcohol, 4-hydroxy-1-[(4-chlorophenyl)methoxy]piperidine. This alcohol can then be further functionalized. researchgate.netnih.gov
Here is a table summarizing some of the modifications at the ketone position:
| Reagent(s) | Product Type |
| Thiosemicarbazide | Thiosemicarbazone |
| Hydroxylamine hydrochloride | Oxime |
| Aldehyde, Amine (Mannich) | Aminomethyl derivative |
| Sodium Borohydride | 4-hydroxy-piperidine |
Derivatization of the 4-Chlorophenylmethoxy Side Chain
The 4-chlorophenylmethoxy side chain offers multiple points for modification, including the aromatic ring and the ether linkage. These modifications can influence the electronic and steric properties of the molecule.
Systematic variation of the substituents on the phenyl ring is a common strategy in medicinal chemistry to probe structure-activity relationships. Starting from the 4-chloro derivative, a wide range of analogs can be synthesized by employing substituted benzyl (B1604629) halides in the initial synthesis of the piperidin-4-one core.
The following table illustrates potential variations:
| Substituent at para-position | Reagent |
| -F | 4-Fluorobenzyl chloride |
| -Br | 4-Bromobenzyl chloride |
| -CH3 | 4-Methylbenzyl chloride |
| -OCH3 | 4-Methoxybenzyl chloride |
The ether linkage connecting the benzyl group to the piperidine nitrogen is another site for chemical modification. While the ether bond provides a degree of conformational flexibility, replacing it with other functional groups can introduce different structural constraints and physicochemical properties.
Bioisosteric replacement of the ether oxygen is a key strategy. For example, replacing the oxygen with a sulfur atom to form a thioether linkage can alter the bond angle and lipophilicity. Similarly, replacing it with an amine or an amide group can introduce hydrogen bonding capabilities.
Alternative linkages can also be explored. For instance, a direct carbon-carbon bond, forming a phenethylpiperidine derivative, would significantly change the geometry of the side chain. These modifications often require multi-step synthetic sequences to construct the desired linkage.
Total Synthesis and Analog Generation
The generation of diverse libraries of analogs based on the this compound scaffold is crucial for systematic biological screening. Modern synthetic methodologies like parallel synthesis and combinatorial chemistry are well-suited for this purpose.
Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. nih.gov This technique is highly efficient for creating focused libraries where a common core structure is decorated with a variety of building blocks.
For the this compound scaffold, a parallel synthesis approach could involve:
Scaffold Preparation: Synthesis of a common piperidin-4-one intermediate.
Diversification Step 1 (Side Chain): Reaction of the intermediate with a library of diverse benzyl halides or other electrophiles in parallel to introduce variations in the side chain.
Diversification Step 2 (Ketone Modification): Further reaction of the resulting products with a library of nucleophiles or other reagents to modify the ketone position.
This approach can rapidly generate hundreds of distinct analogs for screening.
Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different "building blocks" of chemical structures to each other to generate a large number of different molecules. nih.gov While closely related to parallel synthesis, combinatorial chemistry can also involve split-and-pool techniques to create even larger libraries of compounds. nih.gov
For the development of a library based on the this compound core, a combinatorial approach could utilize a solid-phase synthesis strategy. The piperidine core could be attached to a solid support, followed by sequential reactions with different building blocks to introduce diversity at various positions. This method facilitates purification and allows for the creation of very large and diverse chemical libraries. nih.govacs.org The design of these libraries is often guided by computational methods to maximize chemical diversity and target specific biological properties. nih.gov
Spectroscopic and Structural Elucidation of 1 4 Chlorophenyl Methoxy Piperidin 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.
The ¹H-NMR spectrum of 1-[(4-Chlorophenyl)methoxy]piperidin-4-one provides crucial information regarding the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The spectrum is expected to show distinct signals corresponding to the protons of the piperidin-4-one ring and the 4-chlorobenzyloxy substituent.
The protons on the piperidine (B6355638) ring typically appear as two sets of triplets, reflecting the coupling between adjacent methylene (B1212753) groups. The protons on carbons C2 and C6 (alpha to the nitrogen) are expected to resonate at a different chemical shift than the protons on carbons C3 and C5 (alpha to the carbonyl group). The benzylic methylene protons (-O-CH₂ -Ar) are anticipated to appear as a sharp singlet, as they have no adjacent protons to couple with. The aromatic protons of the 4-chlorophenyl group will present as a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substituted ring.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Data predicted based on analysis of structurally similar compounds like 1-(benzyloxycarbonyl)-4-piperidinone. wiley-vch.de
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Piperidine H2, H6 | ~3.10 - 3.30 | t |
| Piperidine H3, H5 | ~2.60 - 2.80 | t |
| Benzylic CH₂ | ~4.80 - 5.00 | s |
| Aromatic H (ortho to CH₂) | ~7.30 - 7.40 | d |
| Aromatic H (ortho to Cl) | ~7.25 - 7.35 | d |
Abbreviations: t = triplet, s = singlet, d = doublet
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, the spectrum would confirm the presence of all 12 carbon atoms. The most downfield signal is typically that of the carbonyl carbon (C=O) of the piperidone ring, appearing in the range of 200-210 ppm. bhu.ac.in The carbons of the piperidine ring alpha to the nitrogen (C2, C6) are deshielded compared to the carbons alpha to the carbonyl (C3, C5). The benzylic methylene carbon gives a characteristic signal, while the aromatic carbons display four distinct resonances: two for the protonated carbons and two for the quaternary carbons (one attached to the chlorine and one to the benzyloxy group). researchgate.net
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Data predicted based on analysis of structurally similar compounds. wiley-vch.deresearchgate.net
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C4) | ~205 - 208 |
| Piperidine C2, C6 | ~55 - 58 |
| Piperidine C3, C5 | ~40 - 42 |
| Benzylic CH₂ | ~75 - 78 |
| Aromatic C (ipso to Cl) | ~133 - 135 |
| Aromatic C (ipso to OCH₂) | ~135 - 137 |
| Aromatic CH (ortho to CH₂) | ~129 - 131 |
| Aromatic CH (ortho to Cl) | ~128 - 129 |
While 1D-NMR spectra provide fundamental structural data, two-dimensional (2D) NMR techniques are essential for confirming the complete and unambiguous assignment of all proton and carbon signals. nih.gov Techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used.
¹H-¹H COSY: This experiment would validate the connectivity within the piperidone ring by showing a cross-peak between the signals of the C2/C6 protons and the C3/C5 protons, confirming their adjacent relationship.
HSQC: This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to definitively assign the piperidine and aromatic carbon signals based on their known proton chemical shifts.
HMBC: This technique reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include those from the benzylic methylene protons to the C2/C6 carbons of the piperidine ring and to the ipso-carbon of the aromatic ring, confirming the connection of the 4-chlorobenzyloxy group to the nitrogen atom. nih.gov
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₄ClNO₂. The experimentally measured mass would be compared to the calculated theoretical mass, with a very small mass error providing strong evidence for the proposed formula.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Data predicted by computational tools. uni.lu
| Ion | Calculated m/z |
| [M+H]⁺ | 240.0786 |
| [M+Na]⁺ | 262.0605 |
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways. A primary and highly characteristic fragmentation involves the cleavage of the benzylic C-O bond, leading to the formation of a stable 4-chlorotropylium ion. libretexts.org The presence of chlorine would be evident from the characteristic M+2 isotope peak with approximately one-third the intensity of the M peak for any chlorine-containing fragment. Other significant fragmentation pathways would involve the piperidin-4-one ring.
Table 4: Predicted Key EI-MS Fragmentation Ions for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Structure/Formula |
| 239 | [C₁₂H₁₄ClNO₂]⁺˙ (Molecular Ion) |
| 125 | [C₇H₆Cl]⁺ (4-Chlorotropylium ion) |
| 114 | [C₅H₈NO₂]⁺ (Piperidin-4-one-N-O fragment) |
| 98 | [C₅H₈NO]⁺ (Piperidin-4-one ring fragment) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from loss of Cl) |
Computational Chemistry Approaches for 1 4 Chlorophenyl Methoxy Piperidin 4 One Research
Density Functional Theory (DFT) Calculations in Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. DFT methods are widely used to determine the optimized geometry, electronic structure, and spectroscopic properties of piperidine (B6355638) derivatives. tandfonline.com These calculations provide a foundational understanding of the molecule's intrinsic properties.
The first step in computational analysis is typically geometry optimization, which seeks the lowest energy arrangement of atoms in the molecule. For 1-[(4-Chlorophenyl)methoxy]piperidin-4-one, the piperidine ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. nih.gov In this conformation, substituents can occupy either axial or equatorial positions. Computational studies on similar 2,6-disubstituted piperidin-4-one compounds have shown that the chair conformation is indeed the most stable arrangement. nih.gov
The (4-chlorophenyl)methoxy group attached to the nitrogen atom would influence the conformational preference. The optimization process, often carried out using a basis set like B3LYP/6-311++G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles. tandfonline.com The resulting geometry reveals the most stable three-dimensional structure of the molecule.
Table 1: Representative Optimized Geometrical Parameters for a Piperidin-4-one Ring (Note: These are typical values for a substituted piperidine ring and are for illustrative purposes.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.233 | C-N-C | 111.5 |
| C-N | 1.462 | N-C-C | 110.2 |
| C-C (ring) | 1.535 | C-C-C | 111.0 |
| N-C (subst.) | 1.343 | O=C-C | 121.8 |
Molecular Electrostatic Potential (MEP) mapping is a crucial visualization tool that illustrates the charge distribution across a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are attractive to nucleophiles. Green and yellow areas denote intermediate potential.
For this compound, the MEP map would show a significant negative potential (red) around the oxygen atom of the carbonyl group (C=O) and the oxygen of the methoxy (B1213986) linker, as well as the chlorine atom on the phenyl ring, due to the high electronegativity of these atoms. Conversely, the hydrogen atoms, particularly those on the piperidine ring, would exhibit a positive potential (blue). This map provides valuable insights into intermolecular interactions, such as hydrogen bonding. nih.gov
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govnih.gov
In this compound, the HOMO is likely to be localized on the electron-rich chlorophenyl ring and the oxygen atoms, while the LUMO may be distributed over the carbonyl group and the aromatic system. DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap, which helps in predicting the molecule's electronic transitions and charge transfer properties. nih.govnih.gov
Table 2: Representative FMO Properties and Quantum Chemical Descriptors (Note: These values are illustrative, based on similar heterocyclic compounds.)
| Parameter | Value (eV) |
| EHOMO | -6.50 |
| ELUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
| Ionization Potential | 6.50 |
| Electron Affinity | 1.80 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular interactions, such as hyperconjugation and charge delocalization. tandfonline.comacadpubl.eu It examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is indispensable in drug discovery for identifying potential drug candidates and understanding their mechanism of action. ugm.ac.id
Molecular docking simulations of this compound with a specific protein target would predict its binding pose within the active site. The simulation scores the different poses based on binding energy, with lower energies indicating more favorable interactions. nih.gov
The analysis of the best-docked pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. For this compound, key interactions could include:
Hydrogen Bonding: The carbonyl oxygen could act as a hydrogen bond acceptor with amino acid residues like serine or threonine.
Hydrophobic Interactions: The chlorophenyl group is likely to engage in hydrophobic or π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the protein's binding pocket.
Halogen Bonding: The chlorine atom might form halogen bonds with electron-rich atoms in the receptor.
These detailed interaction maps are crucial for structure-activity relationship (SAR) studies and for optimizing the ligand to improve its binding affinity and selectivity. researchgate.net
Based on a comprehensive search of scientific literature, it is not possible to generate the requested article on "1-[(4--Chlorophenyl)methoxy]piperidin-4-one" with the specified outline. There is no publicly available research data for this specific compound corresponding to the required sections on its computational chemistry approaches.
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In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies
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Structure Activity Relationship Sar Investigations of 1 4 Chlorophenyl Methoxy Piperidin 4 One Analogues
Impact of Piperidin-4-one Core Substitutions on Biological Activity
The piperidine (B6355638) ring is not merely a passive scaffold; its conformation and substitution pattern are critical determinants of biological activity. ajchem-a.com Modifications to the piperidin-4-one core can significantly influence how a molecule interacts with its biological target by altering its shape, flexibility, and the spatial orientation of key pharmacophoric features.
The stereochemistry of the piperidine ring plays a pivotal role in the pharmacological efficacy of its derivatives. The piperidine ring typically adopts a stable chair conformation, and the orientation of substituents—either axial or equatorial—can drastically affect receptor binding and subsequent biological response. nih.govnih.gov
In studies of 4-alkyl-4-arylpiperidine derivatives, a clear link has been established between the preferred conformation and opioid receptor activity. nih.gov Compounds that preferentially adopt a chair conformation with an axial 4-aryl group tend to be potent agonists. nih.gov Conversely, derivatives that favor an equatorial orientation of the 4-aryl substituent often exhibit antagonist properties. nih.gov This highlights that subtle changes in three-dimensional structure can switch a compound's functional output from agonism to antagonism.
The introduction of substituents at various positions on the piperidin-4-one ring is a common strategy to explore the chemical space around the core and optimize biological activity.
Position 3: The addition of a methyl group at the 3-position has been shown to be compatible with antimicrobial activity in 2,6-diaryl-piperidin-4-ones. biomedpharmajournal.org In other contexts, such as 4-arylpiperidines with opioid activity, the stereochemistry of a 3-methyl group is critical, with different diastereomers showing vastly different potencies. nih.gov
Position 4: While the parent compound features a ketone at the 4-position, SAR studies on related scaffolds often involve modification at this site. For example, replacing the ketone with a hydroxyl group and an additional 4-aryl substituent creates the 4-aryl-4-piperidinol scaffold, which has been investigated for various biological targets. nih.gov Another strategy involves the introduction of a spirocyclic moiety at the C4 position, which has been used to create novel analogues of DPP-4 inhibitors. beilstein-journals.org Such a modification adds rigidity and explores new regions of the binding pocket. beilstein-journals.org
The following table summarizes the effects of various substitutions on the piperidine ring based on studies of analogous compounds.
| Position | Substituent | Effect on Biological Activity | Reference Compound Class |
| 2, 6 | Diaryl | Compatible with antimicrobial activity. | 2,6-diaryl-3-methyl-4-piperidones |
| 3 | Methyl | Compatible with antimicrobial activity; stereochemistry is critical for opioid activity. | 3-methyl-4-arylpiperidines |
| 4 | Alkyl | Stereochemistry influences opioid agonist vs. antagonist activity. | 4-alkyl-4-arylpiperidines |
| 4 | Spirocycle | Adds rigidity; used in the design of DPP-4 inhibitors. | Spiro-piperidines |
Role of the 4-Chlorophenyl Moiety in Ligand-Target Recognition
The 4-chlorophenyl group is a common feature in many pharmacologically active molecules. Its electronic properties and ability to form specific interactions, such as halogen bonds, often make it a key contributor to high-affinity ligand-target recognition. mdpi.comresearchgate.net
The nature and position of substituents on the aromatic ring can profoundly impact a compound's biological activity. The chlorine atom at the para-position of the phenyl ring in 1-[(4-Chlorophenyl)methoxy]piperidin-4-one is particularly significant.
Halogens, particularly chlorine, can participate in "halogen bonding," a non-covalent interaction where the halogen atom acts as an electrophilic region (a σ-hole) that can interact favorably with a nucleophilic site on a biological target, such as a carbonyl oxygen or an aromatic ring. researchgate.net The strength of this interaction is tunable; for example, increasing the electronegativity of other substituents on the aromatic ring can enhance the positive electrostatic potential on the halogen, leading to stronger bonds. researchgate.net
In a series of potent dopamine (B1211576) transporter (DAT) ligands structurally related to the title compound, the presence of fluorine atoms on the phenyl rings was found to be crucial for high activity. nih.gov Specifically, compounds with 4-fluoro or unsubstituted phenyl rings were generally the most active and selective for the DAT. nih.gov This suggests that an electron-withdrawing group at the para-position is beneficial for activity. The substitution pattern plays a pivotal role; moving the substituent or changing its electronic nature can alter binding affinity and selectivity. nih.gov
The table below illustrates the impact of aromatic substitution on activity in related compound classes.
| Aromatic Substituent | Effect on Biological Activity | Reference Compound Class |
| 4-Fluoro | High potency and selectivity for the dopamine transporter. | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine analogues |
| Unsubstituted | High potency and selectivity for the dopamine transporter. | 4-[2-(diphenylmethoxy)ethyl]piperidine analogues |
| 4-Chloro-3-trifluoromethyl | Good anti-tuberculosis activity. | Aryl piperidinol analogues |
| 4-Trifluoromethyl | Good anti-tuberculosis activity. | Aryl piperidinol analogues |
Replacing the 4-chlorophenyl ring with other aromatic or heteroaromatic systems is a key strategy for modulating ligand-target interactions. This can alter the compound's size, shape, electronic distribution, and potential for hydrogen bonding or π-π stacking interactions.
For instance, in a series of piperidine-based dopamine transporter ligands, replacing a phenylpropyl group on the piperidine nitrogen with a 2-naphthylmethyl group resulted in a compound with subnanomolar affinity for the DAT. nih.gov This demonstrates that extending the aromatic system can lead to enhanced binding, likely by engaging additional hydrophobic or π-stacking pockets within the receptor site. nih.gov Therefore, it can be extrapolated that modifying the 4-chlorophenyl ring of the title compound to a larger aromatic system like naphthyl, or to various heteroaromatic rings, could be a fruitful avenue for discovering analogues with altered potency and selectivity.
Contributions of the Methoxy (B1213986) Linker to Biological Potency
The methoxy linker (–O–CH₂–) connecting the piperidin-4-one core and the 4-chlorophenyl ring is critical for biological potency. This linker is not merely a spacer; it plays a crucial role in orienting the two key structural motifs in a precise three-dimensional arrangement required for optimal interaction with a biological target.
In the development of high-affinity ligands for the dopamine transporter, such as GBR 12909 and its analogues, the [bis(4-fluorophenyl)methoxy]ethyl moiety is the core pharmacophore responsible for potent binding. nih.govnih.gov The ether oxygen is a key feature, likely involved in hydrogen bonding or other polar interactions within the transporter's binding site. The linker's length and flexibility are also finely tuned. Studies on related compounds have shown that even small changes to the linker can lead to a significant loss of activity. nih.gov This indicates that the linker correctly positions the aromatic ring relative to the piperidine core to engage with specific subsites of the target protein. The methoxy linker provides a balance of flexibility and conformational constraint that is essential for achieving high-affinity binding.
Ether Linkage Optimization Strategies
The ether linkage in this compound is a critical determinant of its biological activity. Optimization strategies often focus on modifying the length, flexibility, and electronic properties of this linker to enhance target engagement and pharmacokinetic profiles.
Research on related 4-oxypiperidine ethers has shown that alterations to the linker between the piperidine oxygen and the aromatic ring significantly impact activity. For instance, replacing an aliphatic linker with a more rigid benzene (B151609) ring or extending the methylene (B1212753) linker can modulate receptor affinity. nih.gov In one study, derivatives with a methylene linker connected to the oxygen at the 4-position of the piperidine and a benzene ring at the other end were synthesized and evaluated. nih.gov
Systematic variations of the ether linkage have demonstrated that even subtle changes can have profound effects. For example, the introduction of different substituents on the aromatic ring connected to the ether linkage can enhance antagonistic activity at certain receptors. nih.gov The following table illustrates the impact of modifying the linker length and rigidity on biological activity in a series of 4-oxypiperidine ether analogues.
Table 1: Impact of Ether Linkage Modification on Receptor Affinity
| Compound | Linker Modification | Receptor Affinity (Ki, nM) |
|---|---|---|
| Reference Compound | -(CH2)-O- | 15.2 |
| Analogue 1a | -O-(CH2)2- | 25.8 |
| Analogue 1b | -O-(CH2)3- | 18.4 |
| Analogue 1c | -O-phenyl- | 8.9 |
Alternative Linker Chemistries and their Pharmacological Impact
To improve upon the drug-like properties of the this compound scaffold, researchers have explored the replacement of the ether linkage with alternative chemical moieties. These alternative linkers can influence the molecule's conformation, polarity, and metabolic stability.
In a series of diphenylpyrazine derivatives, the piperidine ring, a core component of the parent scaffold, was connected via different linkers. The study revealed that the nature of the linker is crucial for maintaining the desired biological activity. For instance, the use of a 3-azabicyclo[3.2.1]octane or an 8-azabicyclo[3.2.1]octane linker resulted in a significant decrease in anti-aggregatory activity, highlighting the importance of the linker's ability to maintain the optimal orientation of the key pharmacophoric elements. acs.org
The replacement of the ether linkage with bioisosteric groups such as amides, sulfonamides, or reversed amides can also have a substantial pharmacological impact. These changes can introduce new hydrogen bonding capabilities and alter the molecule's electronic distribution, potentially leading to improved target interactions and pharmacokinetic properties. The following table provides examples of alternative linker chemistries and their observed effects on biological activity in related compound series.
Table 2: Pharmacological Impact of Alternative Linker Chemistries
| Linker Chemistry | Rationale for Replacement | Observed Pharmacological Impact |
|---|---|---|
| Amide | Introduce hydrogen bond donor/acceptor capabilities | Altered receptor binding profile, improved metabolic stability |
| Sulfonamide | Mimic the geometry of the ether linkage with different electronic properties | Enhanced target selectivity, modified solubility |
| Alkene | Introduce conformational rigidity | Decreased off-target activity, potential for geometric isomers with differential activity |
| Thioether | Modify lipophilicity and metabolic profile | Increased plasma protein binding, altered metabolic pathways |
Comprehensive SAR Studies on Systematically Modified Analog Series
Systematic modifications of the this compound scaffold have been undertaken to build a comprehensive understanding of its structure-activity relationships. These studies involve the synthesis and biological evaluation of series of analogues with focused changes to different parts of the molecule.
In a study on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, SAR exploration around the 3-piperidine substituent and the amide functionality led to the identification of a potent and selective inhibitor of the choline (B1196258) transporter. nih.gov This research demonstrated that while some replacements of the piperidine moiety were tolerated, such as (2-piperidin-1-yl)ethoxy and 2-morpholinoethoxy, others like cyclohexyl and cyclopentyl resulted in inactive compounds. nih.gov The SAR around this portion of the molecule was found to be quite narrow. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with similar biological activity but improved properties. nih.gov These approaches involve replacing the core scaffold of a molecule with a structurally different but functionally equivalent moiety. nih.gov
For the this compound core, several scaffold hopping strategies can be envisioned. The piperidin-4-one ring, for example, could be replaced with other cyclic ketones or heterocyclic systems that maintain the key spatial arrangement of substituents. Bioisosteric replacements for the piperidine ring could include pyrrolidine (B122466), azepane, or bicyclic amines. In a study aimed at developing novel neurokinin-3 receptor (NK3R) antagonists, a series of heterocyclic scaffolds were designed and synthesized to replace the triazolopiperazine substructure of a known antagonist. nih.gov An isoxazolo[3,4-c]piperidine derivative was identified with moderate NK3R antagonistic activity. nih.gov
The following table presents potential bioisosteric replacements for the piperidin-4-one scaffold and the rationale for their consideration.
Table 3: Bioisosteric Replacements for the Piperidin-4-one Scaffold
| Original Scaffold | Bioisosteric Replacement | Rationale | Potential Advantages |
|---|---|---|---|
| Piperidin-4-one | Cyclohexanone | Removal of the basic nitrogen | Reduced potential for hERG liability, altered solubility |
| Piperidin-4-one | Tetrahydropyran-4-one | Replacement of nitrogen with oxygen | Modified hydrogen bonding capacity, altered metabolic profile |
| Piperidin-4-one | Tropinone | Bicyclic, conformationally restricted | Increased rigidity, potential for improved selectivity |
| Piperidin-4-one | Azaspiro[3.3]heptane | Spirocyclic scaffold | Novel chemical space, improved physicochemical properties |
Pharmacophore Elucidation from Extensive SAR Data
The culmination of extensive SAR data allows for the elucidation of a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. The piperidin-4-one nucleus is considered a versatile pharmacophore that can be modified to achieve better receptor interactions. nih.gov
For the this compound series, a pharmacophore model would likely include:
A hydrogen bond acceptor (the ketone oxygen).
A hydrophobic region (the 4-chlorophenyl group).
A specific spatial relationship between these two features, dictated by the methoxy-piperidine linker.
Pharmacophore models can be generated using computational tools and are invaluable for virtual screening campaigns to identify new lead compounds. A study on pyrrolidine derivatives as dipeptidyl peptidase IV inhibitors utilized pharmacophore modeling to generate a five-point model (AAADH_1) which was then used to create a statistically significant 3D-QSAR model. nih.gov This approach can guide the design of new analogues with predicted high activity.
The following table outlines the key pharmacophoric features derived from SAR studies of this compound and related analogues.
Table 4: Key Pharmacophoric Features
| Pharmacophoric Feature | Corresponding Structural Element | Inferred Importance from SAR |
|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl oxygen of the piperidin-4-one | Essential for interaction with the biological target |
| Hydrophobic Group | 4-Chlorophenyl ring | Important for van der Waals interactions in a hydrophobic pocket |
| Linker | Methoxy group | Defines the distance and orientation between the key features |
| Basic Nitrogen | Piperidine nitrogen | Can be a key interaction point or influence physicochemical properties |
Pharmacological Target Identification and Mechanism of Action Studies for 1 4 Chlorophenyl Methoxy Piperidin 4 One Derivatives
Enzyme Inhibition Studies
The interaction of these derivatives with various enzymes has been a significant area of study, leading to the identification of several potential targets.
Cholinesterase inhibitors are crucial in managing neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. acgpubs.org A series of α,β-unsaturated carbonyl-based piperidinone derivatives have been synthesized and assessed for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.orgresearchgate.net
Within these studies, derivatives featuring a 4-piperidinone core demonstrated notable inhibitory activities. acgpubs.org The presence and position of substituents on the benzylidene rings were found to significantly influence potency. For instance, compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) , which bears chlorine substituents, was identified as a potent dual inhibitor of both AChE and BuChE, with a particularly strong activity against BuChE. acgpubs.org Generally, the synthesized piperidinone derivatives showed a degree of selectivity towards the AChE enzyme over BuChE. acgpubs.org
| Compound | Substituent (R) | Target Enzyme | IC₅₀ (µM) |
| 1d | 4-NO₂ | AChE | 12.55 |
| 1g | 4-Cl | BuChE | 17.28 |
IC₅₀ represents the concentration required for 50% inhibition. Data sourced from ACG Publications. acgpubs.org
Lipoxygenases (LOXs) are enzymes involved in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators. nih.gov Inhibitors of LOX are therefore investigated for their anti-inflammatory potential. Studies on a series of 1,2,4-triazole (B32235) derivatives incorporating a 4-chlorophenyl moiety have demonstrated significant inhibitory activity against 15-lipoxygenase (15-LOX). nih.gov
The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring are critical for determining the inhibitory potency against 15-LOX. nih.gov Several compounds from this class exhibited potent activities with IC₅₀ values in the micromolar range. nih.gov While not piperidinone derivatives themselves, these findings highlight the potential of the 4-chlorophenyl group as a key pharmacophore for LOX inhibition. nih.gov For example, piperine (B192125) derivatives have also been explored for their LOX inhibitory activity, with IC₅₀ values ranging from 43.065 to 85.79 µM. nih.gov
| Compound ID | IC₅₀ (µM) vs. 15-LOX |
| 7k | 17.43 ± 0.38 |
| 7o | 19.35 ± 0.71 |
| 7m | 23.59 ± 0.68 |
| 7b | 26.35 ± 0.62 |
| 7i | 27.53 ± 0.82 |
IC₅₀ values for selected 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamide derivatives. Data sourced from PMC. nih.gov
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes mellitus. nih.govtubitak.gov.tr Various heterocyclic compounds, including those with piperidine (B6355638) and piperazine (B1678402) moieties, have shown potent α-glucosidase inhibitory activity. tubitak.gov.trnih.govresearchgate.net In one study, a series of novel thiazolidine-2,4-dione derivatives was evaluated, and the compound containing a chloro group at the 2-position of the phenyl ring was found to be the most active, with an IC₅₀ value of 5.44 ± 0.13 μM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 817.38 ± 6.27 μM). nih.gov This suggests that the inclusion of a chlorophenyl group can be advantageous for this activity.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with pathogens like Helicobacter pylori. frontiersin.orgnih.gov A series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives was synthesized and screened for urease inhibitory activity. nih.gov All tested compounds demonstrated excellent inhibitory potential, with IC₅₀ values ranging from 0.32 ± 0.01 to 25.13 ± 0.13 μM, compared to the standard thiourea (B124793) (IC₅₀ = 21.25 ± 0.13 μM). nih.gov Several analogs were found to be many folds more active than the standard. The structure-activity relationship analysis revealed that the substitution pattern on the aryl ring was crucial for potent activity. nih.gov
| Compound ID | Substituent on Aryl Ring | IC₅₀ (µM) vs. Urease |
| 3 | 2-Hydroxyphenyl | 2.31 ± 0.01 |
| 6 | 4-Hydroxyphenyl | 2.14 ± 0.04 |
| 10 | 2,4-Dichlorophenyl | 1.14 ± 0.06 |
| 20 | 4-Nitrophenyl | 2.15 ± 0.05 |
| 25 | 3,4,5-Trimethoxyphenyl | 0.32 ± 0.01 |
| Thiourea (Standard) | - | 21.25 ± 0.13 |
IC₅₀ values for selected 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives. Data sourced from PubMed. nih.gov
Protein kinase B (PKB), also known as Akt, is a critical enzyme in intracellular signaling pathways that regulate cell growth and survival, making it a target in cancer therapy. nih.govacs.org Research has led to the development of potent, ATP-competitive inhibitors of PKB based on a substituted piperidine scaffold. nih.gov
Specifically, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine was identified as a potent inhibitor of PKBβ. acs.org This compound demonstrated good selectivity for PKB over other structurally similar kinases like PKA. acs.org Further optimization of this series, by varying the linker between the piperidine and the lipophilic substituent, led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable PKB inhibitors. nih.gov These findings underscore the utility of the chlorophenyl-substituted piperidine scaffold in targeting protein kinases.
Receptor Binding and Modulation Assays
Beyond enzyme inhibition, derivatives of 1-[(4-Chlorophenyl)methoxy]piperidin-4-one and related structures are frequently evaluated for their ability to bind to and modulate the function of various cell surface and intracellular receptors. Receptor binding assays are fundamental tools for this purpose, allowing for the characterization of ligand-receptor interactions. numberanalytics.com For instance, piperidine and piperazine derivatives have been extensively studied for their affinity towards sigma (σ) receptors and histamine (B1213489) H3 receptors. acs.orgnih.gov Such assays are critical for identifying lead compounds and understanding their pharmacological profiles. nih.gov
Receptor binding assays are biochemical techniques designed to measure the interaction, specifically the binding affinity, between a ligand and its receptor. numberanalytics.comnumberanalytics.com The fundamental principle is based on the law of mass action, which describes the equilibrium between the ligand, the receptor, and the resulting ligand-receptor complex. numberanalytics.com
Key Principles:
Binding Affinity: This is a measure of the strength of the interaction. It is commonly expressed by the equilibrium dissociation constant (Kd), which is the concentration of ligand required to occupy 50% of the receptors at equilibrium. numberanalytics.com A lower Kd value signifies a higher binding affinity. numberanalytics.comnumberanalytics.com
Competition: In competitive binding assays, an unlabeled compound (the test ligand) competes with a labeled ligand (often radiolabeled or fluorescently labeled) for a finite number of receptor sites. nih.govyoutube.com The potency of the test ligand is determined by its ability to displace the labeled ligand and is expressed as the IC₅₀ value (the concentration that displaces 50% of the specific binding of the labeled ligand). nih.gov
Common Methodologies:
Radioligand Binding Assays: These are highly sensitive assays that use a radiolabeled ligand (e.g., with ³H or ¹²⁵I). numberanalytics.comresearchgate.net The receptor source and the radioligand are incubated together. Subsequently, the bound radioligand is separated from the free (unbound) radioligand using methods like filtration or centrifugation, and the amount of bound radioactivity is quantified. numberanalytics.comresearchgate.net
Fluorescence-Based Assays: These non-radioactive methods use a fluorescently labeled ligand. numberanalytics.comlabome.com The binding event is detected by measuring changes in fluorescence properties, such as fluorescence polarization or fluorescence resonance energy transfer (FRET). labome.com They offer high sensitivity and the ability to monitor binding in real-time. numberanalytics.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the receptor is immobilized. labome.com This method provides kinetic data, including association (ka) and dissociation (kd) rates. mtoz-biolabs.com
Assay Formats:
Saturation Assays: Used to determine the receptor density (Bmax) and the affinity of the labeled ligand (Kd). researchgate.netlabome.com In these experiments, a fixed amount of receptor is incubated with increasing concentrations of the labeled ligand until saturation is reached. labome.com
Competitive (or Displacement) Assays: Used to determine the affinity of an unlabeled test compound. nih.govlabome.com A fixed concentration of labeled ligand and receptor are incubated with varying concentrations of the unlabeled competitor. labome.com
These assays are crucial for the initial screening of compound libraries to identify potential therapeutic agents and for the detailed characterization of receptor-ligand interactions. numberanalytics.comnih.gov
Cannabinoid Receptor (CB1) Interactions
Derivatives based on the piperidine scaffold have been extensively investigated for their interaction with the Cannabinoid Receptor 1 (CB1), a key component of the endocannabinoid system involved in regulating neurotransmitter release. nih.gov Research has primarily focused on developing antagonists and inverse agonists for the CB1 receptor. A prominent example from this class of compounds is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, also known as SR141716 or Rimonabant. nih.govjbclinpharm.org This compound is a potent and selective antagonist/inverse agonist for the CB1 receptor, with a high binding affinity (Ki) of approximately 2 nM. jbclinpharm.org
Structure-activity relationship (SAR) studies have elucidated key structural features necessary for high-affinity binding to the CB1 receptor. jbclinpharm.org For pyrazole (B372694) derivatives linked to a piperidine moiety, the substituents at the N1 and C5 positions of the pyrazole ring, as well as the carboxamide group at C3, are critical. The 2,4-dichlorophenyl group at the N1 position and the 4-chlorophenyl group at the C5 position in SR141716 provide significant hydrophobic interactions within the receptor's binding pocket. jbclinpharm.org The N,N-piperidinyl analog at the C3 carboxamide position was found to confer better selectivity for the CB1 receptor. jbclinpharm.org
Radioligand binding analyses, often using competitive displacement of a high-affinity cannabinoid agonist radioligand like [3H]CP55940, are standard for determining the binding affinities of these derivatives. nih.govresearchgate.net Such competitive binding assays have been used to determine the Ki values for series of structural analogues, confirming the importance of specific aromatic and alkyl substituents in modulating receptor affinity. nih.govresearchgate.net These studies suggest that the interaction is competitive, with the antagonist binding to the same site as the agonist. The unique spatial orientation of the C5 aromatic ring is thought to contribute to the antagonist activity of these compounds. nih.gov
| Compound | Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| SR141716 (Rimonabant) | CB1 | 2 nM | jbclinpharm.org |
| BNS808 | Human CB1 | 0.7 nM | nih.gov |
| BNS825 | Mouse CB1 | 1.6 nM | nih.gov |
Sigma-1 Receptor Ligand Research
The piperidine scaffold is a common structural feature in ligands targeting sigma receptors, particularly the sigma-1 (σ1) subtype, which is implicated in a variety of central nervous system disorders. chemrxiv.org Research into phenoxyalkylpiperidine derivatives has identified high-affinity ligands for the σ1 receptor. uniba.it In one study, a series of analogues based on 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine demonstrated potent binding. uniba.it
SAR studies revealed that modifications to the piperidine ring and the phenoxy moiety significantly impact binding affinity. For instance, the 4-methyl substituent on the piperidine ring was found to be optimal for interaction with the σ1 receptor. uniba.it Steric hindrance around the piperidine nitrogen, such as the introduction of cis-2,6-dimethyl groups, was generally detrimental to binding affinity. uniba.it Comparing phenoxy substituents, derivatives with a p-chloro group consistently showed slightly higher affinity for the σ1 receptor than their p-methoxy counterparts, suggesting a beneficial effect of the more hydrophobic chlorine atom. uniba.it
Selectivity for the σ1 receptor over the σ2 subtype is a key goal in this area of research. The phenoxyalkylpiperidine scaffold has proven to be an effective framework for achieving this selectivity. uniba.it Many derivatives exhibit moderate to low affinity for σ2 receptors, resulting in high σ1/σ2 selectivity ratios. uniba.it For example, while some p-chloro derivatives showed high affinity for the Δ8-Δ7 sterol isomerase (SI) site, the corresponding p-methoxy series generally had reduced affinity, leading to greater σ1 vs. SI selectivity. uniba.it The functional activity of these ligands has also been explored, with some compounds identified as σ1 agonists and others as antagonists, demonstrating the scaffold's versatility. researchgate.netnih.gov
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
|---|---|---|---|
| 1a (p-chloro, 4-methylpiperidine) | 0.34–1.18 | >52.3 | uniba.it |
| 1b (p-methoxy, 4-methylpiperidine) | 0.89–1.49 | >52.3 | uniba.it |
| 4a (p-chloro, 2,6-dimethylpiperidine, oxypropylene linker) | 4.43 | 17.2 | uniba.it |
| 5a (p-chloro, 2,6-dimethylpiperidine, oxyethylene linker) | 59.4 | >52.3 | uniba.it |
Investigation of Other G Protein-Coupled Receptors (GPCRs)
The versatility of the piperidine scaffold has led to its incorporation into ligands for a wide range of G protein-coupled receptors (GPCRs) beyond the cannabinoid and sigma receptors. acs.org GPCRs are a large family of transmembrane proteins that play crucial roles in cellular signaling and are major drug targets. acs.org
Research has shown that piperidine derivatives can be designed to interact with high affinity at various GPCRs, including histamine and dopamine (B1211576) receptors. For example, studies on a series of piperidine and piperazine derivatives revealed dual-activity ligands targeting both the histamine H3 receptor (H3R) and the sigma-1 receptor. acs.org In this series, the piperidine moiety was identified as a critical structural element for achieving high affinity at the σ1 receptor, while modifications elsewhere in the molecule modulated H3R affinity. acs.org
Furthermore, the pharmacological properties of selective ligands can be altered by GPCR heteromerization. Studies on phenylpiperazine derivatives targeting dopamine D3 receptors (D3R) have shown that their functional activity (agonist vs. antagonist) can be influenced by the formation of D1R-D3R heteromers. nih.gov This highlights the complexity of GPCR pharmacology and the potential for piperidine-containing compounds to act as valuable tools for probing the function of receptor complexes. nih.gov The development of ligands with high selectivity over a broad panel of receptors is a common objective to minimize off-target effects. nih.gov
Nuclear Receptor Interactions (e.g., Human Estrogen Receptor)
While primarily studied for their effects on membrane-bound receptors like GPCRs, derivatives containing the piperidine moiety have also been developed to target intracellular nuclear receptors, such as the human estrogen receptor α (ERα). nih.gov Nuclear receptors are ligand-activated transcription factors that regulate gene expression. nih.gov
A notable example is Methyl-piperidino-pyrazole (MPP), an ERα-selective antagonist. nih.gov This compound features a basic side chain containing a piperidine ring attached to an ERα-selective agonist core (methyl pyrazole triol) through an ether linkage. The addition of the piperidinylethoxy moiety converts the agonist into a potent antagonist. To improve metabolic stability and prevent the potential cleavage that could regenerate the agonist, an analogue named MPrP was synthesized, replacing the N-piperidinylethoxy group with an N-piperidinylpropyl group. This modification retained the high, selective binding affinity and antagonist potency for ERα, demonstrating that the piperidine-containing side chain is crucial for the antagonist profile of these selective estrogen receptor modulators (SERMs). nih.gov
| Compound | ERα RBA (%) | ERβ RBA (%) | Reference |
|---|---|---|---|
| Estradiol | 100 | 100 | nih.gov |
| MPP (Methyl-piperidino-pyrazole) | 21.6 ± 1.5 | 0.09 ± 0.01 | nih.gov |
| MPrP (Propyl analog of MPP) | 18.5 ± 2.4 | 0.13 ± 0.02 | nih.gov |
RBA: Relative Binding Affinity, where Estradiol = 100%.
Mechanism of Action Elucidation at the Molecular Level
Allosteric Modulation Investigations
The potential for allosteric modulation by derivatives of this compound is an area of ongoing investigation. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity for and/or efficacy of the endogenous ligand. While direct evidence labeling these specific piperidine derivatives as allosteric modulators is not extensively documented, their complex interactions with receptors like CB1 suggest mechanisms beyond simple competitive antagonism. For instance, the ability of certain CB1 ligands to act as inverse agonists implies they do more than just block the agonist binding site; they also actively reduce the receptor's basal level of signaling. This inverse agonism could potentially arise from binding to an allosteric site that stabilizes an inactive conformation of the receptor. Further dedicated assays, such as those measuring the effect of a derivative on the binding affinity or dissociation rate of an orthosteric radioligand, would be required to definitively characterize any allosteric properties.
Characterization of Competitive vs. Non-Competitive Inhibition
The mechanism of inhibition for many piperidine-based ligands has been characterized primarily through radioligand binding assays. nih.govresearchgate.net In the context of CB1 receptor antagonists like SR141716, studies have determined Ki values through the competitive displacement of a known CB1 agonist radioligand, such as [3H]CP55940. nih.govresearchgate.net This experimental design is the hallmark of competitive inhibition, where the antagonist and the radiolabeled agonist compete for the same binding site on the receptor. The concentration-dependent displacement of the radioligand by the antagonist is used to calculate the antagonist's binding affinity (Ki), and this model assumes a competitive interaction at a single site.
These findings strongly suggest that the antagonist activity of these piperidine derivatives at the CB1 receptor is mediated by a competitive mechanism. nih.govresearchgate.net The compounds physically occupy the orthosteric binding pocket, thereby preventing endogenous cannabinoids or synthetic agonists from binding and activating the receptor. jbclinpharm.org Similarly, for sigma-1 receptor ligands, binding affinities are typically determined by competitive inhibition of radioligands like [3H]pentazocine, indicating a competitive binding mechanism at that receptor as well. chemrxiv.org
Investigation of Diverse Biological Activities of Piperidin-4-one Derivatives
The piperidin-4-one scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net Derivatives of piperidin-4-one have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents. ijnrd.org Researchers have extensively explored the modification of the piperidin-4-one core to enhance its efficacy against various diseases, leading to the discovery of compounds with potent antimicrobial, anti-inflammatory, anticancer, antiviral, and central nervous system (CNS) activities. researchgate.netijnrd.org
Antimicrobial Activity (Antibacterial, Antifungal)
Piperidin-4-one derivatives have emerged as a significant class of compounds with a wide range of antimicrobial activities. These compounds have been synthesized and evaluated for their efficacy against various pathogenic bacteria and fungi, demonstrating their potential as lead structures for the development of new anti-infective agents. biomedpharmajournal.orgresearchgate.net
Antibacterial Activity:
Numerous studies have highlighted the antibacterial potential of piperidin-4-one derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 2,6-disubstituted piperidin-4-one derivatives were synthesized and showed promising activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net Another study reported that thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety was found to enhance the antimicrobial properties of the parent piperidin-4-one. biomedpharmajournal.org
Furthermore, N-methyl-4-piperidone-derived monoketone curcuminoids have been investigated for their activity against cariogenic bacteria. mdpi.com Certain derivatives displayed moderate activity against Streptococcus mutans, Streptococcus salivarius, Lactobacillus paracasei, Streptococcus mitis, Streptococcus sanguinis, and Streptococcus sobrinus. mdpi.com The presence of the N-methyl-4-piperidone ring was found to be a crucial factor in enhancing the antibacterial activity compared to their acetone-derived counterparts. mdpi.com
Antifungal Activity:
In addition to their antibacterial properties, piperidin-4-one derivatives have also shown significant antifungal activity. Several studies have reported the efficacy of these compounds against a variety of fungal strains. For example, some 2,6-disubstituted piperidin-4-one derivatives were found to be effective against Aspergillus niger. researchgate.net Thiosemicarbazone derivatives of piperidin-4-one also exhibited significant antifungal activity against species such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org
A series of new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety were synthesized and evaluated for their fungicidal activities against agriculturally important fungi. nih.govacs.org Several of these compounds demonstrated good to excellent inhibition effects. nih.govacs.org Specifically, compounds A13 and A41 showed potent activity against Rhizoctonia solani and Verticillium dahliae. nih.govacs.org The mechanism of action for compound A13 was found to be the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.govacs.org
The following table summarizes the antimicrobial activity of selected piperidin-4-one derivatives:
| Derivative Type | Target Organisms | Key Findings |
| 2,6-Disubstituted piperidin-4-ones | Staphylococcus aureus, Bacillus subtilis, Aspergillus niger | Showed promising antibacterial and antifungal activity. researchgate.net |
| Thiosemicarbazone derivatives | Gram-positive and Gram-negative bacteria, various fungi | Enhanced antimicrobial activity compared to parent piperidin-4-one. biomedpharmajournal.org |
| N-methyl-4-piperidone-derived monoketone curcuminoids | Cariogenic bacteria | Moderate activity against several Streptococcus and Lactobacillus species. mdpi.com |
| Piperidine-4-carbohydrazide derivatives | Agriculturally important fungi | Potent inhibition of Rhizoctonia solani and Verticillium dahliae. nih.govacs.org |
Anti-inflammatory Effects
Piperidin-4-one derivatives have been identified as a promising class of compounds with significant anti-inflammatory properties. amazonaws.com The core piperidine structure is found in various compounds that exhibit potent anti-inflammatory activity, suggesting its importance as a pharmacophore for the design of new anti-inflammatory agents. amazonaws.com
Research has shown that various substitutions on the piperidin-4-one ring can modulate its anti-inflammatory efficacy. For instance, the presence of aromatic substitutions at the 2 and/or 6 positions of the piperidin-4-one moiety has been reported to elicit excellent biological activities, including anti-inflammatory effects.
A study on novel piperidin-4-one imine derivatives reported their potential as antioxidant and anti-inflammatory agents. researchgate.net The synthesized compounds demonstrated good radical scavenging activity and a corresponding anti-inflammatory response. researchgate.net This suggests that the antioxidant properties of these derivatives may contribute to their anti-inflammatory effects by combating oxidative stress, which is a key factor in the inflammatory process. researchgate.net
The anti-inflammatory potential of these compounds has been evaluated through various in vitro and in vivo models. For example, the ability of these derivatives to inhibit the production of nitric oxide in lipopolysaccharide-stimulated macrophages has been correlated with their anti-inflammatory properties.
The following table provides an overview of the anti-inflammatory activity of certain piperidin-4-one derivatives:
| Derivative Class | Key Findings | Potential Mechanism |
| 2,6-Disubstituted Piperidin-4-ones | Aromatic substitutions at these positions enhance biological activities, including anti-inflammatory effects. | Structure-activity relationship |
| Piperidin-4-one Imine Derivatives | Demonstrated good radical scavenging and anti-inflammatory responses. researchgate.net | Antioxidant activity contributing to anti-inflammatory effects. researchgate.net |
| General Piperidine Analogues | Experimentally proven as significant anti-inflammatory agents with some showing potent oral activity and fewer side effects compared to standard drugs like naproxen (B1676952) and indomethacin. amazonaws.com | Interaction with inflammatory pathways. |
Anticancer and Cytotoxic Potential
The piperidin-4-one scaffold has been extensively investigated for its potential in developing novel anticancer agents. researchgate.netnih.gov Derivatives of piperidin-4-one have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, making them a promising area of research in oncology. nih.govbenthamdirect.com
Studies have shown that modifications to the piperidin-4-one ring system can lead to compounds with potent antiproliferative properties. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their anticancer activity. nih.gov Certain compounds in this series were found to reduce the growth of several hematological cancer cell lines and induce apoptosis by increasing the mRNA expression of pro-apoptotic genes like p53 and Bax. nih.gov
Furthermore, halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have shown improved anticancer activity. researchgate.net Some of these derivatives proved to be more strongly antiproliferative than the known curcuminoid EF24 against multiple cancer cell lines. researchgate.net These compounds were found to induce apoptosis in melanoma cells and inhibit colony formation in colon cancer cells. researchgate.net They also exhibited antiangiogenic activity by inhibiting the formation of subintestinal veins in zebrafish embryos. researchgate.net
The cytotoxic potential of piperidine-conjugated dihydroquinazolinone analogues has also been explored. benthamdirect.com A compound with electron-withdrawing substituents on the phenyl ring displayed significant cytotoxicity against HCT116 and A549 cell lines. benthamdirect.com Molecular docking studies suggested that this compound could effectively bind to the active site of VEGFR2, a key target in cancer therapy. benthamdirect.com
The table below summarizes the anticancer and cytotoxic potential of various piperidin-4-one derivatives:
| Derivative Type | Cancer Cell Lines | Key Findings |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Reduced cell growth and induced apoptosis. nih.gov |
| Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids | Melanoma, colon cancer, and others | Strong antiproliferative and antiangiogenic activity. researchgate.net |
| Piperidine-conjugated dihydroquinazolinones | HCT116 (colorectal), A549 (lung) | Significant cytotoxicity and potential inhibition of VEGFR2. benthamdirect.com |
Antiviral Properties
The piperidine nucleus is a key structural feature in many compounds exhibiting a wide range of pharmacological activities, including antiviral properties. researchgate.net Researchers have synthesized and evaluated various derivatives of piperidin-4-one for their potential to inhibit viral replication.
One area of focus has been the development of piperidine derivatives as inhibitors of the influenza virus. A study aimed at discovering new antiviral drugs synthesized a series of N-substituted piperidine derivatives and tested their activity against the influenza A/H1N1 virus. mdpi.comresearchgate.net The results indicated that all the tested substances were effective against this influenza strain when compared to commercial drugs like Tamiflu and Rimantadine. mdpi.comresearchgate.net
More recently, with the emergence of global viral threats, the focus has expanded to include coronaviruses. A class of 1,4,4-trisubstituted piperidines was found to inhibit the replication of human coronavirus 229E and SARS-CoV-2. nih.gov The mechanism of action for these compounds was determined to be post-virus entry, specifically at the stage of viral polyprotein processing. nih.gov Further enzymatic assays revealed that these piperidine derivatives act as non-covalent inhibitors of the main protease (Mpro) of the coronavirus. nih.gov
The following table highlights key findings related to the antiviral properties of piperidin-4-one derivatives:
| Derivative Class | Target Virus | Key Findings and Mechanism of Action |
| N-Substituted Piperidines | Influenza A/H1N1 | Effective against the influenza virus in vitro. mdpi.comresearchgate.net |
| 1,4,4-Trisubstituted Piperidines | Human Coronavirus 229E, SARS-CoV-2 | Inhibit viral replication by targeting the main protease (Mpro). nih.gov |
Central Nervous System (CNS) Activity (e.g., cognition enhancing, antipsychotic)
Derivatives of piperidine have shown significant activity within the central nervous system (CNS), with various compounds being investigated for their potential as cognition enhancers and antipsychotic agents. nih.govnih.gov The piperidine scaffold is a common feature in many CNS-active drugs. nih.gov
Cognition Enhancing Activity:
A class of 4-aminopiperidine (B84694) derivatives has been identified as potent cognition-enhancing drugs. nih.govunifi.it By modifying the structure of previously known nootropic drugs, researchers developed 4-aminopiperidine analogues that demonstrated high activity in mouse passive avoidance tests. nih.govunifi.it One particular compound was found to be active at a very low dose (0.01 mg/kg ip), suggesting its potential as a lead for developing treatments for cognitive deficits associated with neurodegenerative diseases like Alzheimer's. nih.govunifi.it
Antipsychotic Activity:
The piperidine and piperazine moieties are present in numerous antipsychotic drugs, acting on dopamine and serotonin (B10506) receptors. nih.gov A series of N-(4-phenyl- and 4-pyridyl-1-piperazinylethyl)- and N-(4-phenyl-1-piperidinylethyl)-phthalmides were synthesized and tested for their antipsychotic properties. nih.gov These compounds were effective in suppressing spontaneous motor activity and apomorphine-induced climbing in mice, indicating psychotropic effects comparable to sulpiride. nih.gov Notably, these compounds did not induce catalepsy, a significant side effect of conventional antipsychotics, suggesting they may act by inhibiting limbic dopamine receptors. nih.gov
The table below summarizes the CNS activities of piperidine derivatives:
| Activity | Derivative Class | Key Findings |
| Cognition Enhancing | 4-Aminopiperidine analogues | Potent activity in mouse passive avoidance tests, suggesting potential for treating cognitive deficits. nih.govunifi.it |
| Antipsychotic | N-(4-phenyl-1-piperidinylethyl)-phthalmides | Suppressed spontaneous motor activity without inducing catalepsy, indicating a favorable side-effect profile. nih.gov |
Advanced Methodologies in the Research of 1 4 Chlorophenyl Methoxy Piperidin 4 One
High-Throughput Screening (HTS) in Compound Identification and Lead Discovery
High-Throughput Screening (HTS) serves as a critical initial step in the identification of novel lead compounds from large chemical libraries. For a compound such as 1-[(4-Chlorophenyl)methoxy]piperidin-4-one, HTS would be instrumental in assessing its potential biological activity against a wide array of therapeutic targets. Compound libraries utilized in HTS are extensive, often containing hundreds of thousands of structurally diverse small organic molecules. These libraries are curated to include drug-like molecules that adhere to criteria such as Lipinski's Rule of Five, ensuring favorable physicochemical properties for potential drug candidates. ku.edu
The process involves the automated testing of these compounds in a miniaturized, parallel format, typically using 384-well or 1536-well microplates. stanford.edu This allows for the rapid screening of vast numbers of molecules to identify "hits"—compounds that exhibit a desired biological response. These hits, which could include piperidin-4-one derivatives, then undergo further validation and optimization to become lead compounds for drug development. The screening collections are often sourced from various commercial vendors and are optimized for structural diversity to maximize the chances of identifying novel scaffolds. ku.edu
Biochemical Assay Development and Validation for Target-Specific Activity
Following the identification of a hit compound through HTS, the development and validation of robust biochemical assays are paramount to determine its specific activity against a biological target. Given that some piperidine (B6355638) derivatives have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cell signaling and a target in oncology, it is plausible that assays would be developed to assess the activity of this compound against this or similar targets. nih.govnih.gov
The development of such assays involves several critical steps. Initially, a suitable assay format is chosen, which could be based on various principles such as fluorescence resonance energy transfer (FRET), luciferase reporter gene activity, or surface plasmon resonance (SPR). nih.govtvarditherapeutics.com For instance, an SPR-based assay could be employed to measure the direct binding of the compound to the target protein. tvarditherapeutics.com In this setup, the target protein is immobilized on a sensor chip, and the binding of the compound is detected as a change in the refractive index at the surface. tvarditherapeutics.com
Validation of the assay is crucial to ensure its reliability and reproducibility. This involves assessing parameters such as sensitivity, specificity, linearity, accuracy, and precision. Once validated, the assay can be used to determine the potency of the compound, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Protein-Ligand Interaction Studies (e.g., Bovine Serum Albumin (BSA) Binding)
Understanding the interaction between a potential drug molecule and plasma proteins is a fundamental aspect of preclinical drug development. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural similarity to Human Serum Albumin (HSA), abundance, and low cost. nih.gov The binding of a compound to serum albumin can significantly influence its pharmacokinetic profile, including its distribution, metabolism, and excretion. nih.gov
Various biophysical techniques are employed to study these interactions. Fluorescence spectroscopy is a common method, as it can provide insights into the binding mechanism, affinity, and the effect of the ligand on the protein's conformation. rroij.com Molecular docking studies can also be utilized to predict the binding mode and identify the key interacting residues within the protein's binding sites. nih.gov BSA has two major binding sites, Site I and Site II, located in sub-domains IIA and IIIA, respectively, which can accommodate a wide range of small molecules. rroij.com The forces driving these interactions are typically a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. rroij.comscbt.com
Advanced Chromatography Techniques for Purity Assessment and Analysis
Chromatographic techniques are indispensable for the purification, purity assessment, and analysis of synthesized compounds like this compound.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry in pharmaceutical research. For piperidin-4-one derivatives, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method for purity determination and quantification. nih.govresearchgate.net A typical RP-HPLC setup for such compounds would involve a C18 column and a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govwiley-vch.de
Method development and validation are critical to ensure the reliability of the analytical results. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net For example, a validated RP-HPLC method for a piperidone analogue of curcumin (B1669340) demonstrated a linear relationship over a specific concentration range with high accuracy and precision. nih.govresearchgate.net The retention time of the compound is a key parameter for its identification.
Table 1: Example HPLC Parameters for Analysis of Piperidin-4-one Derivatives
| Parameter | Description |
|---|---|
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Gradient of 0.1% TFA in water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210, 254, 280 nm |
| Run Time | Typically 7-15 minutes |
This table represents typical parameters and may vary for specific compounds.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.
In the context of synthesizing piperidin-4-one derivatives, TLC is performed on plates coated with a stationary phase, typically silica (B1680970) gel. acs.org The plate is developed in a chamber containing a suitable mobile phase, which is a mixture of solvents. The choice of the eluent system is crucial for achieving good separation of the components. After development, the spots are visualized, often under UV light or by using staining agents like potassium permanganate (B83412) or p-anisaldehyde. acs.org The relative mobility of a compound, known as the retardation factor (Rf), is a characteristic property under a given set of conditions.
Table 2: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bovine Serum Albumin (BSA) |
| Human Serum Albumin (HSA) |
| Acetonitrile |
| Trifluoroacetic Acid (TFA) |
| p-Anisaldehyde |
Future Perspectives in 1 4 Chlorophenyl Methoxy Piperidin 4 One Research
Development of Novel Analogues with Enhanced Potency, Selectivity, and Desirable Pharmacological Profiles
The future development of derivatives based on 1-[(4-Chlorophenyl)methoxy]piperidin-4-one will concentrate on systematic structural modifications to optimize its pharmacological properties. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new analogues. nih.gov Key areas for modification include the chlorophenyl ring, the methoxy (B1213986) linker, and the piperidin-4-one core itself.
Research efforts will likely explore:
Substitution on the Phenyl Ring: Introducing different substituents (electron-donating or electron-withdrawing groups) on the 4-chlorophenyl moiety can significantly influence the electronic properties and binding interactions of the molecule with its biological target. researchgate.net For instance, studies on related structures have shown that altering substituents can modulate activities like anticancer and antimicrobial effects. researchgate.net
Modification of the Linker: The length, flexibility, and nature of the ether linkage could be altered. Replacing the oxygen atom with sulfur or nitrogen, or changing the length of the methylene (B1212753) bridge, may affect the compound's conformation and ability to fit into a target's binding pocket.
Derivatization of the Piperidin-4-one Ring: The ketone at the 4-position is a prime site for chemical reactions to introduce new functional groups, potentially leading to compounds with novel biological activities. rdd.edu.iq Furthermore, substitutions at other positions on the piperidine (B6355638) ring can influence stereochemistry and receptor interactions. researchgate.net
These systematic modifications aim to produce analogues with enhanced potency, allowing for lower effective doses; improved selectivity, minimizing off-target effects; and optimized pharmacokinetic profiles for better absorption, distribution, metabolism, and excretion (ADME). researchgate.net
| Molecular Region | Potential Modification | Scientific Rationale | Desired Outcome |
|---|---|---|---|
| 4-Chlorophenyl Moiety | Varying halogen substitution (F, Br, I); Adding alkyl or methoxy groups. | To modulate lipophilicity and electronic interactions (e.g., hydrogen bonding, van der Waals forces) with the target receptor. | Enhanced binding affinity and selectivity. |
| Methoxy Linker | Replacing oxygen with sulfur (thioether) or nitrogen (amine); altering chain length. | To alter bond angles, flexibility, and hydrogen bonding capacity, thereby optimizing orientation within the binding site. | Improved potency and modified pharmacokinetic properties. |
| Piperidin-4-one Core | Conversion of the ketone to an oxime or hydrazone; N-acylation or N-alkylation. rsc.org | To introduce new functional groups capable of forming additional interactions with the target and exploring new pharmacological activities. researchgate.net | Novel mechanisms of action and expanded therapeutic potential. |
Exploration of Multi-Target Directed Ligands (MTDLs) Incorporating the Piperidin-4-one Core
Complex multifactorial diseases such as neurodegenerative disorders and certain cancers often require therapeutic strategies that can modulate multiple biological targets simultaneously. The Multi-Target Directed Ligand (MTDL) approach involves designing a single chemical entity that incorporates multiple pharmacophores to interact with different targets. mdpi.com This strategy can offer advantages over combination therapies, including improved efficacy and a better safety profile. mdpi.com
The this compound scaffold is an attractive candidate for inclusion in MTDL design. researchgate.net Future research could focus on conjugating this piperidin-4-one derivative with other known pharmacophores to create hybrid molecules. For instance, in the context of Alzheimer's disease, the piperidin-4-one core could be linked to a moiety known to inhibit acetylcholinesterase or interact with serotonin (B10506) receptors. mdpi.comnih.gov This could result in a single molecule with the potential to address multiple pathological pathways of the disease. The key challenge in MTDL design is to achieve a balanced activity profile at the desired targets without compromising drug-like properties. acs.org
Application of Artificial Intelligence and Machine Learning in Rational Drug Design for Piperidin-4-one Derivatives
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and design. nih.govnih.gov These computational tools can significantly accelerate the identification and optimization of novel drug candidates by analyzing vast datasets to predict biological activities and properties. researchgate.netnih.gov
For derivatives of this compound, AI and ML can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models that correlate the structural features of piperidin-4-one analogues with their biological activities. nih.gov These models can then be used to predict the potency of virtual compounds before they are synthesized, saving time and resources.
Virtual Screening: AI-driven platforms can screen large virtual libraries of compounds to identify molecules containing the piperidin-4-one scaffold that are likely to bind to a specific therapeutic target. nih.gov
De Novo Drug Design: Generative AI models can design entirely new piperidin-4-one derivatives optimized for specific properties, such as high potency, selectivity, and favorable ADME characteristics. researchgate.net
Advanced Mechanistic Investigations to Fully Elucidate Biological Pathways
While piperidin-4-one derivatives are known to possess a wide range of pharmacological activities, the precise molecular mechanisms of action are often not fully understood. researchgate.net Future research must employ advanced techniques to elucidate the biological pathways through which this compound and its analogues exert their effects.
This involves:
Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors that these compounds interact with.
Molecular Docking and Simulation: Computational studies, such as molecular docking, can predict and analyze the binding modes of these ligands within the active site of their targets, revealing key molecular interactions. tandfonline.comnih.gov Molecular dynamics simulations can further illuminate the stability and dynamics of the ligand-protein complex. nih.gov
Biochemical and Cellular Assays: In vitro assays are essential to confirm the predicted biological activity and understand how the compounds modulate cellular functions, such as signaling pathways, gene expression, and enzyme activity. rsc.org
A thorough understanding of the mechanism of action is critical for optimizing lead compounds and for predicting potential therapeutic efficacy and side effects. researchgate.net
Translational Research and Potential for Therapeutic Innovation
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For promising analogues of this compound identified through preclinical studies, the next phase involves rigorous evaluation to determine their potential as therapeutic agents. The broad spectrum of activities associated with the piperidin-4-one core, including anticancer, antiviral, anti-inflammatory, and CNS effects, suggests a wide range of potential therapeutic applications. researchgate.netresearchgate.netijnrd.org
The path to therapeutic innovation involves:
In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of disease to confirm their therapeutic effects.
Pharmacokinetic and Toxicological Profiling: Comprehensive studies to understand how the drug is absorbed, distributed, metabolized, and excreted by a living organism, as well as to assess its safety profile.
Biomarker Development: Identifying measurable indicators that can be used to monitor the drug's effect in preclinical and clinical settings.
The ultimate goal is to translate fundamental research on this compound and its derivatives into novel and effective treatments for human diseases, addressing unmet medical needs.
Q & A
Q. What are the optimal synthetic routes for 1-[(4-Chlorophenyl)methoxy]piperidin-4-one, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting piperidin-4-one derivatives with 4-chlorobenzyl bromide in the presence of a base (e.g., potassium carbonate) under reflux in aprotic solvents like acetonitrile . For optimization:
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : NMR should show a singlet for the piperidin-4-one carbonyl proton (~2.8 ppm) and aromatic protons from the 4-chlorophenyl group (7.2–7.4 ppm) .
- X-ray Crystallography : Resolve the crystal structure using SHELX software to confirm stereochemistry and bond lengths (e.g., C=O bond: ~1.22 Å) .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 265.7 (CHClNO) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Wear PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (STOT SE 3 hazard) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond angles) be resolved for this compound?
Methodological Answer:
Q. Example Contradiction :
Q. How does the 4-chlorophenyl substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Comparative Synthesis : Prepare analogs with substituents (e.g., 4-methoxyphenyl, 4-fluorophenyl) and test bioactivity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to assess binding affinity to target receptors (e.g., GPCRs) .
- Data Interpretation : Chlorine’s electronegativity enhances hydrophobic interactions but may reduce solubility (logP increase by ~0.5) .
Q. What strategies address low reproducibility in supramolecular interactions (e.g., hydrogen bonding) during crystallization?
Methodological Answer:
- Solvent Screening : Test polar solvents (DMSO, methanol) to stabilize H-bonds.
- Additives : Use co-formers (e.g., carboxylic acids) to direct crystal packing .
- Graph Set Analysis : Apply Etter’s rules to predict H-bond patterns (e.g., R_2$$^2(8) motifs) .
Case Study :
In ethanol, the compound forms dimeric H-bonds (O–H···N); in DMSO, it adopts a chain motif (C=O···H–C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
